molecular formula C8H4ClF3O3 B1490794 2-Chloro-5-(trifluoromethoxy)benzoic acid CAS No. 1261836-04-7

2-Chloro-5-(trifluoromethoxy)benzoic acid

Cat. No. B1490794
M. Wt: 240.56 g/mol
InChI Key: ISTISDWJBPDHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethoxy)benzoic acid is a carboxylic acid building block . It has a CAS Number of 1261836-04-7 and a molecular weight of 240.57 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(trifluoromethoxy)benzoic acid is 1S/C8H4ClF3O3/c9-6-2-1-4 (15-8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H,13,14) .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethoxy)benzoic acid is a solid at room temperature . It has a molecular weight of 240.57 .

Scientific Research Applications

1. General Information “2-Chloro-5-(trifluoromethoxy)benzoic acid” is a chemical compound with the CAS Number: 1261836-04-7 . It’s a solid substance with a molecular weight of 240.57 . This compound is typically stored at temperatures between 2-8°C .

1. Pesticide Exposure Investigation One of the applications of similar compounds is in the investigation of pesticide exposure . They can be used as surrogate standards to investigate the pesticide exposure and home contamination in urine and hand wipe samples collected from farmers . This can help in understanding the extent of pesticide exposure and its potential health impacts.

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTISDWJBPDHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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